Product packaging for ETHANOLAMINE-D7(Cat. No.:CAS No. 1219802-89-7)

ETHANOLAMINE-D7

Cat. No.: B1148996
CAS No.: 1219802-89-7
M. Wt: 68.12621245
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Description

ETHANOLAMINE-D7 (CAS 1219802-89-7) is a high-purity, deuterated analog of ethanolamine (2-Aminoethan-1-ol) specifically designed for use as an internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The compound, with the molecular formula C₂D₇NO and a molecular weight of 68.13 g/mol, features seven deuterium atoms, which provide a distinct mass shift from the native compound, minimizing analytical interference and enabling precise quantification of endogenous ethanolamine levels in complex biological matrices. Ethanolamine is a bifunctional molecule, comprising both a primary amine and a primary alcohol, and serves as a fundamental building block in biological systems. It is a key component of phosphatidylethanolamine, a major phospholipid in cellular membranes, particularly in prokaryotes . Furthermore, it is a precursor to a variety of bioactive N-acylethanolamines (NAEs), such as the endocannabinoid anandamide, which modulate critical physiological processes in animals and plants, including seed germination, plant-pathogen interactions, and flowering . In industrial contexts, monoethanolamine (MEA) is widely used as a scrubbing agent for the removal of CO₂ and H₂S from gas streams . As a stable, isotopically labeled standard, this compound is an essential tool for researchers investigating lipid metabolism, endocannabinoid signaling, and cellular membrane dynamics. It is also crucial in metabolomics studies and for monitoring the efficiency and environmental impact of industrial gas treatment processes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It should be stored in a refrigerator at 2-8°C .

Properties

CAS No.

1219802-89-7

Molecular Formula

C2D7NO

Molecular Weight

68.12621245

Synonyms

ETHANOLAMINE-D7

Origin of Product

United States

Synthetic Routes and Isotopic Integrity Assessment of Ethanolamine D7

Chemical Synthesis Methodologies for Deuterated Ethanolamine (B43304)

The introduction of deuterium (B1214612) into the ethanolamine structure can be achieved through two primary routes: direct deuteration and multi-step synthesis from deuterated precursors. researchgate.net

Direct Deuteration Approaches (e.g., Catalytic Exchange)

Direct deuteration methods involve the exchange of hydrogen for deuterium atoms on the ethanolamine molecule. Catalytic hydrogen isotope exchange (HIE) is a prominent technique in this category. researchgate.net This approach often utilizes a catalyst to facilitate the exchange between a deuterium source, such as deuterium oxide (D₂O), and the substrate.

Ruthenium-based catalysts have shown significant promise in the regioselective deuteration of alcohols. researchgate.netnih.gov For instance, a catalytic system composed of a ruthenium complex, such as [(p-cymene)RuCl₂]₂, along with ethanolamine and potassium hydroxide, can effectively catalyze the H/D exchange at the β-carbon position of alcohols using D₂O as the deuterium source. nih.gov The reaction proceeds through a sequence of oxidation, modification, and reduction steps. nih.govresearchgate.net The alcohol is first oxidized to a carbonyl compound, which then undergoes deuteration at the adjacent carbon via keto-enol tautomerization in the presence of D₂O and a base. The resulting deuterated carbonyl compound is subsequently reduced to form the deuterated alcohol. nih.gov

Another effective catalyst is ruthenium on carbon (Ru/C), which, in combination with hydrogen gas and D₂O, allows for the convenient and regioselective deuteration of hydroxyl groups on vicinal carbons. researchgate.net These methods are advantageous due to their efficiency and the use of readily available deuterium sources. researchgate.net

Table 1: Comparison of Catalytic Systems for Direct Deuteration

Catalyst SystemDeuterium SourceKey Features
[(p-cymene)RuCl₂]₂/ethanolamine/KOHD₂ORegioselective deuteration at the β-carbon position. nih.gov
Ru/C, H₂, D₂OD₂ORegioselective deuteration of hydroxyl groups on vicinal carbons. researchgate.net

Multi-step Synthetic Strategies (e.g., from Deuterated Precursors)

An alternative to direct deuteration is the synthesis of ethanolamine-d7 from precursors that are already deuterated. researchgate.net This multi-step approach offers a high degree of control over the specific positions of deuterium incorporation. While this method can be more labor-intensive and may involve more expensive starting materials, it is often necessary to achieve specific labeling patterns that are not accessible through direct exchange methods. acs.orgresearchgate.net

The synthesis typically begins with a commercially available deuterated starting material. For example, the production of ethanolamines can be achieved through the reaction of ethylene (B1197577) oxide with ammonia. google.comintratec.us To synthesize a deuterated version, one could start with a deuterated form of ethylene oxide or ammonia. The subsequent reaction steps would then be carried out to build the ethanolamine molecule, preserving the deuterium labels from the precursor. This strategy is particularly useful for synthesizing highly deuterated molecules or those with specific isotopic labeling patterns required for detailed mechanistic or structural studies. researchgate.net

Analytical Techniques for Isotopic Purity and Chemical Purity Verification

Ensuring the quality of this compound requires rigorous analytical verification of both its chemical purity and isotopic enrichment. lgcstandards.comlgcstandards.com Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the successful incorporation of deuterium atoms into the ethanolamine structure. ontosight.ai Deuterium (²H) NMR spectroscopy is particularly valuable for studying deuterated compounds. nih.govresearchgate.net

In ¹H NMR, the absence or significant reduction of signals at specific chemical shifts corresponding to the protons that have been replaced by deuterium provides direct evidence of deuteration. rsc.org For a more detailed analysis, ¹³C NMR can also be utilized, as the carbon signals will show coupling to deuterium instead of hydrogen, leading to characteristic splitting patterns. acs.org Quantitative ¹³C NMR can be used to determine the extent of deuteration at each carbon position. acs.org The use of a deuterium lock signal, often from D₂O in a sealed capillary, is a standard practice in acquiring quantitative NMR spectra. acs.org

Table 2: NMR Techniques for Deuteration Analysis

NMR TechniqueInformation Provided
¹H NMRConfirmation of H/D exchange by signal disappearance/reduction. rsc.org
²H NMRDirect detection and quantification of deuterium nuclei. nih.gov
¹³C NMRObservation of C-D couplings, confirming deuteration sites. acs.org

High-Resolution Mass Spectrometry for Isotopic Enrichment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the isotopic enrichment of this compound. escholarship.orgnih.gov HRMS instruments, such as Orbitrap mass spectrometers, offer high resolving power and mass accuracy, enabling the differentiation of isotopologues with very small mass differences. nih.govthermofisher.com

This technique allows for the precise measurement of the mass-to-charge ratio (m/z) of the deuterated molecule. npl.co.uk By comparing the intensity of the ion corresponding to this compound with any residual, less-deuterated species, a quantitative assessment of the isotopic purity can be made. escholarship.org For example, commercial standards of this compound are often specified with a high atom percent of deuterium, such as 98 atom % D, which is verified by this method. lgcstandards.comlgcstandards.com The high resolution is crucial to separate the analyte signals from potential isobaric interferences from matrix components, which is particularly important when analyzing samples from complex mixtures. thermofisher.com

Advanced Mass Spectrometry Based Quantitative Analysis Utilizing Ethanolamine D7

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

Ethanolamine-D7 is a stable isotope-labeled (SIL) version of ethanolamine (B43304), where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. google.comuniversiteitleiden.nl This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis using mass spectrometry. wuxiapptec.compubcompare.ai In IDMS, a known quantity of the SIL internal standard, such as this compound, is added to a sample prior to any sample preparation or analysis steps. synectics.net Because the SIL-IS is chemically and physically almost identical to the analyte of interest (the unlabeled ethanolamine), it experiences the same losses during sample extraction, derivatization, and ionization in the mass spectrometer. wuxiapptec.comnih.gov By measuring the ratio of the mass spectrometric response of the analyte to the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or instrument response. nih.govwuxiapptec.com

Stable isotope dilution is a powerful technique that significantly enhances the accuracy and precision of quantitative mass spectrometry. nih.gov The core principle lies in the use of an internal standard that is a stable isotope-labeled version of the analyte. wuxiapptec.com This SIL-IS has nearly identical physicochemical properties to the native analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comnih.gov

The key advantages of this approach include:

Correction for Sample Loss: Any loss of the analyte during the multi-step sample preparation process is mirrored by a proportional loss of the SIL-IS. wuxiapptec.com

Compensation for Instrumental Variability: Fluctuations in the mass spectrometer's performance, such as variations in ionization efficiency, affect both the analyte and the SIL-IS equally. wuxiapptec.com

Improved Precision: By normalizing the analyte's signal to that of the SIL-IS, the precision of the measurement is significantly improved, as the ratio of their signals is less susceptible to experimental variations. synectics.net

A significant challenge in quantitative mass spectrometry, particularly when analyzing complex samples like biological fluids or environmental extracts, is the "matrix effect." myadlm.org This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). wuxiapptec.commyadlm.org These effects can lead to inaccurate quantification. myadlm.org

The use of a co-eluting SIL-IS, such as this compound, is the most effective way to mitigate matrix effects. wuxiapptec.comresearchgate.net Since the SIL-IS and the analyte have virtually identical retention times and ionization characteristics, they experience the same degree of ion suppression or enhancement. wuxiapptec.commyadlm.org Consequently, the ratio of their signals remains unaffected, allowing for accurate quantification even in the presence of significant matrix effects. wuxiapptec.com It is crucial that the SIL-IS has a mass difference of at least 3-4 Da from the analyte to prevent isotopic crosstalk. wuxiapptec.com While deuterated standards are widely used, care must be taken as they can sometimes exhibit slight chromatographic shifts compared to their non-deuterated counterparts, which could lead to differential matrix effects. wuxiapptec.comnih.gov

Targeted Quantitative Methodologies for Ethanolamine and its Metabolites

The quantification of ethanolamine and its metabolites is often performed using targeted methodologies that offer high sensitivity and selectivity. researchgate.netresearchgate.net These methods are essential for understanding the role of these compounds in various biological processes and for monitoring their levels in different matrices. nih.govmetabolomicsworkbench.orgmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of ethanolamine and its metabolites. sciex.comresearchgate.netnih.gov This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. meliomics.com In a typical LC-MS/MS workflow, the sample extract is first injected into a liquid chromatograph, where the different compounds in the mixture are separated based on their physicochemical properties. wuxiapptec.com The separated compounds then enter the mass spectrometer, where they are ionized, and specific ions are selected and fragmented to generate unique product ions that are used for quantification. nih.gov

Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are powerful tandem mass spectrometry techniques used for targeted quantification. nih.govmeliomics.com In an MRM experiment, the mass spectrometer is set to monitor specific "transitions" for each analyte. A transition consists of a precursor ion (the ionized molecule of interest) and a specific product ion that is formed when the precursor ion is fragmented. nih.gov

For the analysis of ethanolamine using this compound as an internal standard, specific MRM transitions would be established for both the unlabeled ethanolamine and the deuterated internal standard. The high specificity of MRM significantly reduces background noise and interferences, leading to very low limits of detection and high accuracy. nih.govmeliomics.com

Below is a hypothetical data table illustrating typical MRM transitions that could be used for the analysis of ethanolamine and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ethanolamine62.144.0
This compound69.149.0

This table is for illustrative purposes; actual m/z values may vary slightly based on instrumentation and experimental conditions.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. d-nb.infoacs.org When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly powerful platform for the rapid and sensitive quantification of ethanolamine and its metabolites. acs.orgdiva-portal.org

The enhanced separation efficiency of UPLC can be particularly beneficial for resolving ethanolamine from other closely related or isomeric compounds in complex biological samples, further improving the accuracy of quantification. d-nb.info UPLC-MS/MS methods are often employed in high-throughput settings, such as in clinical research or metabolomics studies, where a large number of samples need to be analyzed efficiently. d-nb.inforesearchgate.net

The following table presents data from a hypothetical UPLC-MS/MS analysis of ethanolamine in a biological sample, demonstrating the precision of the method.

Sample IDRetention Time (min)Analyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Concentration (ng/mL)
QC Low2.1512543987650.1274.9
QC Mid2.1563456991230.64025.2
QC High2.14128765989991.30151.5
Unknown 12.1534567990120.34913.8
Unknown 22.1487654988880.88635.1

This data is for illustrative purposes and does not represent actual experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of highly polar compounds like ethanolamines can be challenging due to their low volatility and tendency to exhibit poor peak shapes. phenomenex.comgcms.cz The use of a deuterated internal standard such as this compound is instrumental in overcoming these challenges and achieving reliable quantification.

In a typical GC-MS workflow for ethanolamine analysis, a sample is prepared and then introduced into the gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is then used for identification and quantification.

The addition of a known amount of this compound to the sample at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during extraction, derivatization, or injection. Since this compound is chemically identical to ethanolamine, it experiences similar losses. By comparing the signal of the analyte to the signal of the internal standard, a more accurate quantification can be achieved.

Recent methods have focused on improving the efficiency of GC-MS analysis of ethanolamines. For instance, the use of a specially deactivated GC column with a thick film and a high split injection can provide good peak shapes for mono-, di-, and triethanolamine (B1662121) in under 6 minutes. phenomenex.com Another approach involves a direct detection method without derivatization, which improves efficiency and shortens test time by reducing impurities and interference peaks. google.com

A study on the analysis of deuterium dual-labeled blood lipids utilized a GC-selected ion monitoring mass spectrometer technique. This method was developed to accurately measure the ratio of [2H2]methyl oleate (B1233923) to [2H4]methyl elaidate (B1234055) in the presence of large amounts of unlabeled methyl oleate in separated blood lipid fractions. nih.gov The analysis of the plasma phosphatidyl ethanolamine fraction served as an example in this metabolic experiment. nih.gov

Table 1: GC-MS Method Parameters for Ethanolamine Analysis

ParameterValueReference
Chromatographic Column DB-624UI google.com
Initial Temperature 55-65 °C (held for 1 min) google.com
Temperature Program Ramp to 220 °C at 15 °C/min, then to 240 °C at 20 °C/min (held for 5-15 min) google.com
Inlet Temperature 240 °C google.com
Injection Mode Splitless google.com
Injection Volume 1 µL google.com
MS Transfer Line Temperature 250 °C google.com
Ionization Mode Electron Ionization (EI) google.com
Ion Source Temperature 230 °C google.com
Ionization Energy 70 eV google.com
Quadrupole Temperature 150 °C google.com
Solvent Delay 5.5 min google.com
Mass Scan Range 30-450 amu google.com

This table presents a set of parameters for a GC-MS method for the determination of ethanolamine substances.

Applications in Complex Biological Matrices and Environmental Samples

This compound is extensively used as an internal standard for the quantification of ethanolamine and its derivatives in a wide array of complex biological and environmental samples. Its application is critical for ensuring the accuracy and reliability of measurements in these often-challenging matrices.

In plasma and serum, accurate measurement of ethanolamine is important for various clinical and research applications. A high-speed quantitative UPLC-MS/MS method has been developed for the analysis of multiple amines, including ethanolamine, in human plasma and serum. This method utilizes pre-column derivatization and requires only a small sample volume (10 µL). acs.orgresearchgate.net For ethanolamine, the lower limit of quantification (LLOQ) was established at 6 μM, with an upper limit of quantification (ULOQ) of 800 μM. acs.org The use of a deuterated internal standard is crucial in such methods to account for matrix effects and variations in sample preparation. researchgate.net

Studies have also employed GC-MS for the analysis of amino acids in serum, where enantiomer resolution and quantification of free D- and L-amino acids were improved. uni-regensburg.de Furthermore, the analysis of free biological thiols, including cysteine, in human blood serum and mouse plasma has been demonstrated using mass spectrometry with a charged derivatizing reagent and an internal standard. acs.org

The analysis of ethanolamine and related compounds in tissue homogenates and cellular extracts provides valuable insights into cellular metabolism and disease pathogenesis. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify eighteen phosphoethanolamine plasmalogens in red blood cells to aid in the diagnosis of peroxisome biogenesis disorders. nih.gov This method demonstrated specificity, robustness, and a broad analytical range. nih.gov

In a study investigating the lipid profiles of human lung tissues, specific alterations were found in lung cancer and pulmonary diseases. uni-luebeck.de This highlights the potential of lipidomics in identifying biomarkers for diagnosis and prognosis. Another study focused on the time-dependent analysis of plasmalogens in the hippocampus of an Alzheimer's disease mouse model. nih.govresearchgate.net This research utilized 1-pentadecanoyl-2-oleoyl(d7)-sn-glycero-3-phosphoethanolamine as an internal standard for the quantification of plasmalogen-ethanolamine species. nih.govresearchgate.net The findings suggested a transient protective response of plasmalogen-ethanolamine in Alzheimer's disease conditions. nih.govresearchgate.net

A pipeline for making 31P NMR more accessible for lipidomics studies has also been described, which includes the use of d7-DMF for locking during data acquisition. d-nb.info This technique can be applied to a range of mouse and human tissues. d-nb.info Furthermore, the analysis of hydrophilic metabolites in cell culture has been performed using GC-MS, although this method has limitations for unstable compounds. neurolipidomics.com

Table 2: Research Findings on Ethanolamine-Related Compounds in Tissue and Cellular Analysis

AnalyteMatrixKey FindingReference
Phosphoethanolamine PlasmalogensRed Blood CellsA validated LC-MS/MS method for diagnosis of peroxisome biogenesis disorders. nih.gov nih.gov
Plasmalogen-EthanolamineMouse Hippocampus (Alzheimer's Model)Increased levels may have a transient protective role. nih.govresearchgate.net nih.govresearchgate.net
LipidsHuman Lung TissueSpecific lipidome alterations observed in lung cancer. uni-luebeck.de uni-luebeck.de
Hydrophilic MetabolitesCell CultureGC-MS is a tool for analysis, with some limitations. neurolipidomics.com neurolipidomics.com

This table summarizes key research findings from the analysis of ethanolamine-related compounds in various tissues and cells.

The analysis of ethanolamine and other metabolites in urine and other biofluids is a non-invasive way to assess physiological and pathological states. GC-MS has been utilized for the analysis of amino acids in urine, demonstrating improved enantiomer resolution. uni-regensburg.de A resource of metabolomics and lipidomics data from individuals with undiagnosed diseases includes the analysis of urine, plasma, and cerebrospinal fluid (CSF) using GC-MS and LC-MS/MS. nih.gov In these analyses, deuterated internal standards such as alanine-d7 and lysine-d4 were used. nih.gov

A study on long-term stress in diving ducks identified several metabolites, including ethanolamine, in serum that differentiated stressed birds from controls. mdpi.com In this study, lower levels of ethanolamine were observed in the stressed group. mdpi.com The analysis of extracellular fluid in individual tissues and whole animals has also been conducted, looking at the distribution of radiosulfate and radiobromide. jci.org While not directly focused on ethanolamine, this type of study provides a basis for understanding the distribution of small molecules in different body compartments. jci.org

Applications in Metabolic Flux Analysis and Biochemical Pathway Elucidation

Tracing Phospholipid Metabolism and Dynamics

Phospholipids (B1166683) are fundamental components of cellular membranes and play vital roles in cell signaling and structure. nih.govfrontiersin.org Ethanolamine-d7 is an invaluable tool for studying the dynamic processes of phospholipid synthesis, turnover, and remodeling. plos.orgnih.gov

Phosphatidylethanolamine (B1630911) (PE) is a major phospholipid in animal cell membranes, synthesized primarily through the Kennedy pathway. frontiersin.orghmdb.canih.gov This pathway begins with the phosphorylation of ethanolamine (B43304). wikipedia.orgreactome.org The resulting phosphoethanolamine is then converted to CDP-ethanolamine, the rate-limiting step in PE synthesis. frontiersin.orgnih.govuniprot.org Finally, PE is formed from CDP-ethanolamine and diacylglycerol. frontiersin.orgreactome.org

By supplying cells with this compound, researchers can trace its incorporation into the PE pool. This allows for the quantification of the de novo synthesis rate of PE. The subsequent decline in the labeled PE fraction over time provides a measure of its turnover rate. These studies have revealed that PE homeostasis is tightly regulated and that disruptions in its synthesis can have significant physiological consequences. frontiersin.org

Table 1: Key Enzymes in the Kennedy Pathway for PE Biosynthesis

EnzymeReaction Catalyzed
Ethanolamine Kinase (EK)Phosphorylation of ethanolamine to phosphoethanolamine. wikipedia.orgreactome.org
CTP:phosphoethanolamine cytidylyltransferase (Pcyt2)Conversion of phosphoethanolamine to CDP-ethanolamine. frontiersin.orgnih.govuniprot.org
Diacylglycerol ethanolaminephosphotransferase (EPT)Formation of PE from CDP-ethanolamine and diacylglycerol. nih.gov

N-acylethanolamines (NAEs) are a class of bioactive lipids derived from the transfer of a fatty acid to the amino group of ethanolamine in a phospholipid. wikipedia.orgoup.com These molecules, including the endocannabinoid anandamide, are involved in various physiological processes. nih.govnih.gov The biosynthesis of NAEs can occur through the cleavage of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D. wikipedia.org

Cellular membranes are not static structures; their lipid composition is constantly being modified through remodeling processes to maintain membrane integrity and function. plos.orgoup.com This involves the deacylation and reacylation of phospholipids, a process known as the Lands cycle. plos.org

Pulse-chase experiments using deuterated precursors like this compound, coupled with advanced analytical techniques such as lipidomics, have been used to determine the dynamic network of phospholipid remodeling. plos.orgnih.gov These studies have shown that exogenously supplied phospholipids are rapidly remodeled, with their acyl chains being replaced to match the endogenous lipid profile. plos.org This highlights the dynamic nature of membrane lipid composition and the intricate enzymatic machinery that governs it.

Investigating Choline (B1196258) Biosynthesis and Interorgan Metabolite Transport

Choline is another essential nutrient and a key component of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes. hmdb.ca The biosynthesis of choline is metabolically linked to ethanolamine metabolism. In the liver, PE can be sequentially methylated to form PC via the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. mdpi.com

Studies in Specific Biological Systems

The application of this compound is not limited to general metabolic studies but has been instrumental in understanding lipid metabolism in specific cellular contexts.

Mammalian cell culture models provide a controlled environment to study cellular processes. google.comgoogle.com For example, neuroblastoma cells are often used as a model for neuronal cells. nih.govmdpi.com Studies on these cells have investigated the effects of various factors, such as vitamin D3 deficiency, on phospholipid homeostasis, including the levels of phosphatidylcholine and phosphatidylethanolamine. researchgate.netmdpi.com

Intestinal epithelial cells are crucial for nutrient absorption and maintaining the gut barrier. ucdavis.edupsu.edunih.gov Research has shown that ethanolamine is required for the proliferation of these cells and that it can influence their mitochondrial function and signaling pathways. nih.gov The use of labeled ethanolamine in these models helps to dissect the specific metabolic fates of this nutrient within these specialized cell types. ucdavis.edunih.gov

Microbial Systems

Stable isotope tracing with compounds like this compound is instrumental in unraveling the metabolic capabilities and interactions of various microorganisms.

Gut Microbiome: The gut microbiome plays a crucial role in host health, and its metabolic activities are a key area of research. Ethanolamine, present in the gastrointestinal tract, can be utilized by certain gut bacteria as a source of carbon and nitrogen. plos.orgnih.gov This utilization can provide a competitive advantage, allowing some bacteria, like Klebsiella pneumoniae, to bypass nutritional competition and establish themselves within the gut ecosystem. plos.org Studies have shown that ethanolamine metabolism is a critical factor for the robust gut colonization of K. pneumoniae. plos.org Furthermore, some commensal gut bacteria can metabolize ethanolamine, which can influence gut permeability, inflammation, and glucose metabolism. plos.org The dynamic interactions between the gut microbiota and the host's immune system are essential for maintaining intestinal health, and microbial metabolites play a significant role in this communication. mdpi.comfrontiersin.org

Crypthecodinium cohnii : This heterotrophic marine dinoflagellate is known for its ability to produce high levels of docosahexaenoic acid (DHA), an important omega-3 fatty acid. nih.govmdpi.comnih.govplos.org Research has shown that the addition of ethanolamine to the culture medium can significantly enhance lipid accumulation in C. cohnii. nih.govfrontiersin.orgnih.gov To understand the underlying mechanisms, ¹³C-based metabolic flux analysis has been employed. These studies revealed that ethanolamine supplementation leads to a strengthened flux in the glycolysis pathway and the citrate (B86180) pyruvate (B1213749) cycle, while the pentose (B10789219) phosphate (B84403) pathway flux decreases. nih.govnih.gov

Listeria monocytogenes : This foodborne pathogen can adapt its metabolism to survive in various environments, including during co-cultivation with other bacteria found on cheese rinds. plos.org Transcriptomic analysis has shown that when co-cultured, L. monocytogenes upregulates a gene cluster responsible for the catabolism of ethanolamine and 1,2-propanediol. plos.orgfrontiersin.org This suggests that L. monocytogenes can utilize ethanolamine as a nitrogen source to gain a selective advantage, particularly under nutrient-limited conditions. plos.org The metabolism of ethanolamine is dependent on cobalamin (vitamin B₁₂) and is considered important for the virulence and stress response of the bacterium. frontiersin.org

Trypanosoma brucei : This protozoan parasite is the causative agent of African trypanosomiasis. Phosphatidylethanolamine (GPEtn) is a major phospholipid in the membranes of T. brucei and is synthesized de novo from ethanolamine via the Kennedy pathway. nih.gov Studies have demonstrated that the ethanolamine branch of this pathway is essential for the growth and survival of the bloodstream form of the parasite. nih.gov Disrupting this pathway leads to a significant decrease in GPEtn levels, compromising mitochondrial structure and function, and affecting the biosynthesis of glycosylphosphatidylinositol anchors. nih.gov While ketogenic carbon sources like threonine, acetate, and glucose can be used for both fatty acid and sterol synthesis, leucine (B10760876) contributes only to sterol production in the procyclic form of the parasite. plos.org

Animal Models and Ex Vivo Tissue Studies

The use of stable isotope tracers like this compound extends to in vivo studies in animal models and ex vivo analyses of tissues, providing insights into systemic and tissue-specific metabolism.

Animal Models: Animal models are crucial for understanding the complex interplay of metabolic pathways in a whole-organism context. Studies using mouse models have shown that omega-3 polyunsaturated fatty acids (n-3PUFAs) can alter the trafficking patterns of activated CD4+ T cells and reduce their presence in adipose tissue. oup.com Mass spectrometry-based lipidomics revealed changes in the profiles of various bioactive lipids, including N-acyl ethanolamines, in plasma, lymphoid organs, and fat tissues of mice on an n-3PUFA-enriched diet. oup.com Furthermore, developing 3D models of healthy and obese adipose tissue using hydrogels offers a promising alternative to animal models for studying the link between fat tissue dysfunction and metabolic changes. replacinganimalresearch.org.uk

Ex Vivo Tissue Studies: Ex vivo tissue studies allow for the detailed investigation of metabolic processes in isolated tissues, bridging the gap between in vitro cell culture and in vivo animal models. A detailed protocol for assessing ex vivo lipolysis in murine subcutaneous and visceral white adipose tissue has been established. nih.gov This method can be used to determine depot-specific changes in lipolytic potential under various conditions and to understand how adipose tissue function changes in health and disease. nih.gov Such studies have highlighted sex-specific differences in adipose tissue metabolism and weight gain in response to high-fat diets in mice. researchgate.net

Elucidation of Metabolic Network Pathways

This compound, as a stable isotope tracer, is a key tool for elucidating the complex and dynamic nature of metabolic networks.

Metabolic Flux Analysis (MFA) with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.org When combined with stable isotope tracers, it provides a detailed picture of how metabolites are processed through various pathways. nih.gov

The fundamental requirement for MFA is that the cells are in a pseudo-steady state, meaning there is no net accumulation of intracellular metabolites. nih.gov By introducing a labeled substrate, such as ¹³C-glucose or a deuterated compound like this compound, researchers can track the incorporation of the isotope into downstream metabolites. nih.govnih.gov This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes. uclouvain.beplos.org

For example, in the study of C. cohnii, ¹³C-MFA with ethanolamine supplementation revealed a redirection of carbon flux towards lipid biosynthesis. nih.govnih.gov Specifically, the analysis showed increased flux through the malic enzyme, suggesting it as a major source of NADPH for lipid accumulation. nih.govnih.gov MFA has also been applied to various other systems, including Chinese Hamster Ovary (CHO) cells and Saccharomyces cerevisiae, to understand and optimize bioprocesses. uclouvain.beplos.org

MFA Application Organism/Cell Type Key Findings Reference
Enhanced Lipid AccumulationCrypthecodinium cohniiIncreased flux in glycolysis and citrate pyruvate cycle with ethanolamine addition. nih.govnih.gov
Central MetabolismCHO-320 cellsDevelopment of a detailed metabolic network to analyze underdetermined systems. uclouvain.be
Wine FermentationSaccharomyces cerevisiaeTemperature and sugar concentration affect the pentose phosphate pathway and glycerol (B35011) formation more than glycolysis. plos.org
Dynamic ConditionsEscherichia coliApplication of dynamic MFA to transient cultures shifting between carbon and nitrogen limitation. nih.gov
VERO Cell CultureVERO cellsComparison of metabolic flux distributions under different culture conditions (e.g., glucose and glutamine availability). mdpi.com

Integration with "Omics" Approaches (e.g., Stable Isotope Resolved Metabolomics - SIRM)

The integration of stable isotope tracing with "omics" technologies, particularly metabolomics, has given rise to powerful approaches like Stable Isotope Resolved Metabolomics (SIRM). nih.govresearchgate.net SIRM allows for the tracing of individual atoms from a labeled precursor through the metabolic network, providing a dynamic view of pathway activity. nih.govresearchgate.netnih.gov

SIRM experiments utilize analytical platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) to detect and quantify isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.netuky.edu This provides a wealth of data on the flow of metabolites and the interconnectivity of different metabolic pathways. uky.edu

A significant application of SIRM is in cancer research, where it has been used to study metabolic reprogramming in cancer cells. nih.gov For instance, by administering [U-¹³C]-glucose to non-small cell lung cancer (NSCLC) patients, researchers have been able to trace glucose metabolism in situ and identify key metabolic adaptations in tumors. nih.gov SIRM has also been instrumental in studying the dynamic interactions between the gut microbiome and the host, tracing the fate of microbiota-derived metabolites throughout the body. nih.gov

"Omics" Integration Methodology Application Area Key Insights Reference
Stable Isotope Resolved Metabolomics (SIRM)¹³C-glucose tracing with NMR and MSNon-Small Cell Lung Cancer (NSCLC)Revealed upregulation of anaplerosis via pyruvate carboxylation in NSCLC. nih.gov
SIRM¹³C-inulin tracing with MSGut microbiome-host interactionsTracked dynamic interorgan transport of microbiota-derived metabolites in mice. nih.gov
TranscriptomicsRNA sequencingListeria monocytogenes adaptationShowed upregulation of ethanolamine catabolism genes during co-cultivation. plos.org
Metabolomics and TranscriptomicsLC-MS and RNA sequencingCellular SenescenceIdentified a metabolic switch involving glycerol-3-phosphate and phosphoethanolamine accumulation that drives senescence. researchgate.net

Mechanistic Enzymology and Isotope Effect Studies

Probing Enzyme Reaction Mechanisms with Deuterated Substrates.cadrek12.org

The substitution of hydrogen with deuterium (B1214612) in a substrate molecule like ethanolamine (B43304) is a powerful, non-invasive technique to study enzyme reaction mechanisms. Because deuterium is twice as heavy as hydrogen, bonds to deuterium have lower zero-point vibrational energies than the corresponding bonds to hydrogen. Consequently, it requires more energy to break a C-D bond than a C-H bond. This energy difference forms the basis of the deuterium kinetic isotope effect.

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org When deuterium is used, this is specifically called a Deuterium Kinetic Isotope Effect (DKIE), calculated as kH/kD. mdpi.com

Primary KIEs: A large or "normal" DKIE (typically >2) is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction. mdpi.com

Secondary KIEs: These are smaller effects observed when the C-D bond is not broken during the reaction but is located at or near the reaction center. They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in the hybridization of the carbon atom. wikipedia.org

Inverse KIEs: In some cases, a DKIE value of less than 1 (an inverse effect) can occur, which may suggest the formation of a stiffer C-H bond in the transition state compared to the reactant. mdpi.commdpi.com

Table 1: General Interpretation of Deuterium Kinetic Isotope Effects (DKIEs)

DKIE Value (kH/kD) Type General Interpretation
> 2 Normal Primary C-H bond cleavage occurs in the rate-limiting step.
1 - 2 Small Primary/Secondary C-H bond cleavage may not be fully rate-limiting, or it's a secondary effect.
~1 No Effect C-H bond cleavage is not involved in the rate-limiting step.
< 1 Inverse A C-H bond becomes stiffer in the transition state; often seen in sp2 to sp3 hybridization changes. wikipedia.org

By measuring the reaction rates of both the normal (hydrogen-containing) substrate and its deuterated analogue like Ethanolamine-d7, enzymologists can deduce whether C-H bond scission is part of this rate-limiting step. A significant slowdown in the reaction rate upon deuteration (a normal DKIE) provides strong evidence that the C-H bond is being broken at or before the highest energy transition state. Conversely, the absence of a significant DKIE suggests that C-H bond breaking occurs in a fast step either before or after the rate-limiting step of the reaction. nih.gov

Investigations of Ethanolamine Ammonia-Lyase (EAL) and Related Enzymes.cadrek12.org

Ethanolamine Ammonia-Lyase (EAL) is a key enzyme that provides a clear example of how deuterated substrates are used to unravel complex reaction mechanisms. EAL is an adenosylcobalamin (coenzyme B12)-dependent enzyme that catalyzes the deamination of ethanolamine to produce acetaldehyde (B116499) and ammonia. wikipedia.orgnih.gov The reaction is understood to proceed through a radical-based mechanism. utexas.edu

A pivotal study investigated the reaction kinetics of the B12-dependent EAL from Salmonella enterica using a deuterated aminoethanol substrate (1,1,2,2-²H₄-aminoethanol). nih.gov While not the fully deuterated this compound, the principles and findings are directly applicable. Researchers used electron paramagnetic resonance (EPR) spectroscopy to monitor the decay of a cryotrapped substrate radical intermediate over a range of low temperatures. nih.gov

The key findings from this research include:

An observed ¹H/²H isotope effect of approximately 2 was measured for the decay of the substrate radical. nih.gov

The study revealed that for the normal (¹H) substrate, the rate-determining step is the rearrangement of the substrate radical. nih.gov

For the deuterated (²H) substrate, the DKIE indicated that both the radical rearrangement and the subsequent hydrogen transfer step contribute to the rate determination. nih.gov

This demonstrates how isotopic substitution can shift the relative rates of different steps in the catalytic cycle, thereby revealing details of the reaction pathway that would otherwise be obscured. Studies on EAL with other substrates, such as (R)- and (S)-2-aminopropanol, have also used isotope effects to show that hydrogen transfer from the substrate to the cofactor can be a rate-limiting step. nih.gov

Table 2: Research Findings on Rate-Limiting Steps in EAL Using Isotopic Substitution

Substrate Rate-Limiting Step(s) Methodological Insight Reference
Ethanolamine (¹H) Substrate radical rearrangement Comparison with deuterated substrate reveals the impact of H-transfer. nih.gov
Ethanolamine (²H) Both radical rearrangement and H-transfer from cofactor to product DKIE of ~2 indicates H-transfer becomes partially rate-limiting upon deuteration. nih.gov
(S)-Propanolamine H-transfer from cofactor to product Isotope effects indicate this step is rate-limiting, similar to ethanolamine. nih.gov
(R)-Propanolamine Two steps: H-transfer from substrate to cofactor and a subsequent non-C-H breaking step Isotope effects reveal a more complex rate-limitation profile for this enantiomer. nih.gov

Impact of Deuteration on Enzyme-Substrate Interactions and Binding Kinetics.cadrek12.orglgcstandards.com

Beyond its primary use in studying bond-breaking events, deuteration can also provide insights into enzyme-substrate binding and the conformational dynamics of the enzyme-substrate complex. cadrek12.orgresearchgate.net The binding of a substrate to an enzyme's active site is a dynamic process governed by kinetic parameters like the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum (Vmax). wikipedia.org

While large primary KIEs report on catalysis (affecting kcat or Vmax), smaller secondary KIEs can sometimes reflect changes in binding affinity (Km). These secondary effects arise because C-D bonds have different vibrational properties and can lead to subtle changes in molecular shape and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the active site. wikipedia.org

In the context of EAL, the binding of the substrate ethanolamine is known to be linked to the presence of the cobalamin cofactor. nih.gov Isotopic substitution with this compound could potentially alter the equilibrium of the initial binding steps or the conformational changes required to position the substrate correctly for catalysis. However, often the effect on binding is small. In some enzyme systems, a kinetic isotope effect may be "masked" if a subsequent step, such as product release or a conformational change, is much slower than the chemical step involving C-H bond cleavage. nih.gov Therefore, a comprehensive kinetic analysis comparing the full set of kinetic parameters (kcat and Km) for both the deuterated and non-deuterated substrates is essential to fully deconvolute the effects on binding versus the catalytic steps. biorxiv.org

Complementary Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the analysis of deuterated compounds. The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) profoundly alters the NMR spectrum, providing a powerful tool for analysis. clearsynth.com Deuterium's distinct nuclear spin (I=1) and different magnetic properties compared to hydrogen (I=1/2) mean it does not produce a signal in a standard ¹H NMR experiment, leading to spectral simplification. youtube.com

Quantitative NMR (qNMR) is an absolute method for determining the concentration and purity of a substance without the need for a chemically identical reference standard for the analyte. amazonaws.com The technique is based on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that signal. emerypharma.comox.ac.uk

For Ethanolamine-d7, ¹H qNMR is particularly effective for assessing its chemical and isotopic purity. The process involves accurately weighing the this compound sample and a certified internal standard of known purity into an NMR tube, followed by dissolution in a suitable deuterated solvent. ethz.ch The purity of the analyte is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard. ox.ac.uk

Research Findings: In a typical ¹H qNMR analysis of this compound, the spectrum is simplified due to the replacement of hydrogen atoms with deuterium. The primary signal available for quantification from this compound itself would be the hydroxyl (-OH) proton, assuming it has not been exchanged with the solvent. Any residual, non-deuterated ethanolamine (B43304) would appear as distinct signals, allowing for the direct quantification of this impurity.

The purity (Pₓ) of the analyte (this compound) can be determined using the following equation:

Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

Where:

I : Integral value of the signal

N : Number of protons generating the signal

M : Molar mass

m : Weighed mass

P : Purity of the standard

x : Analyte (this compound)

std : Internal Standard

Table 1: Hypothetical ¹H qNMR Data for Purity Assessment of this compound
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weighed Mass (m)10.50 mg8.25 mg
Molar Mass (M)68.14 g/mol116.07 g/mol
Signal Used for Integration-OH-CH=CH-
Number of Protons (N)12
Integral Value (I)1.000.95
Purity of Standard (Pstd)-99.8%
Calculated Purity of this compound 99.5%

NMR spectroscopy is a premier technique for the structural elucidation of organic molecules, enabling the determination of atomic connectivity. mmu.ac.uk In the context of this compound, NMR is used not only to confirm the core chemical structure but also to verify the positions and extent of deuterium labeling.

Research Findings: The ¹H NMR spectrum of a fully deuterated this compound sample is characteristically simple. The signals corresponding to the amino (-NH₂) and ethyl (-CH₂CH₂-) protons of standard ethanolamine are absent. The presence of any signal in these regions would indicate incomplete deuteration. The only significant peak expected from the molecule itself in a non-exchanging solvent would be from the hydroxyl (-OH) proton.

Conversely, ²H (Deuterium) NMR can be employed to directly observe the deuterium nuclei. youtube.com This specialized technique provides information about the chemical environment of the deuterium atoms, confirming their location on the carbon backbone and the nitrogen atom, thus verifying the successful synthesis of the target isotopologue. youtube.com

Table 2: Comparison of Expected ¹H NMR Signals for Ethanolamine and this compound
Functional GroupTypical Chemical Shift (δ, ppm) in EthanolamineExpected Signal in this compound
-CH2-N~2.8Absent
-CH2-O~3.6Absent
-NH2Variable (broad)Absent
-OHVariable (broad)Present

Advanced Chromatographic Separations for Isotopic Analytes

The separation of isotopically labeled compounds (isotopologues) from their unlabeled counterparts is a significant analytical challenge, often essential for quality control and in studies investigating kinetic isotope effects. researchgate.net Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), can achieve this separation.

Research Findings: The separation relies on subtle differences in the physicochemical properties between the deuterated and protiated molecules. researchgate.net Deuterium substitution can slightly alter properties like polarity, boiling point, and molecular interactions with the chromatographic stationary phase.

Gas Chromatography (GC): In GC, deuterated compounds often elute slightly earlier than their hydrogenous analogs. This phenomenon, known as the "inverse isotope effect," is attributed to the lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): In HPLC, the separation can be more complex. Depending on the stationary and mobile phases, either a normal or inverse isotope effect may be observed. nih.gov For instance, under normal phase conditions, interactions like OH-π can lead to stronger retention of deuterated aromatic analytes. nih.gov For a molecule like this compound, separation from ethanolamine would likely be achieved on a polar stationary phase where differences in hydrogen bonding and dipole interactions are exploited.

Table 3: Chromatographic Techniques for Isotopic Separation
TechniquePrinciple of SeparationApplicability to this compound
Gas Chromatography (GC)Separation based on volatility and interaction with the stationary phase. Often shows an inverse isotope effect. researchgate.netSuitable for separating volatile derivatives of this compound from unlabeled ethanolamine.
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Isotope effects can be normal or inverse. nih.govHighly applicable for separating this compound directly, especially using polar interaction modes like HILIC.

Emerging Spectroscopic Techniques for Deuterated Compounds (e.g., Surface-Enhanced Raman Spectroscopy for Ethanolamine-d4)

While NMR and chromatography are well-established, emerging spectroscopic techniques offer new possibilities for the analysis of deuterated compounds. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto a nanostructured metallic surface. wikipedia.orgmdpi.com

Research Findings: The SERS enhancement factor can be as high as 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This enhancement is primarily due to two mechanisms: a long-range electromagnetic enhancement from localized surface plasmon resonance and a short-range chemical enhancement involving charge transfer. mdpi.comnih.gov

For deuterated compounds like this compound or the related Ethanolamine-d4, SERS offers a unique analytical window. The vibrational frequency of a carbon-deuterium (C-D) bond is significantly different from that of a carbon-hydrogen (C-H) bond. This isotopic shift results in a distinct peak in the Raman spectrum, typically in the 2100-2300 cm⁻¹ region, which is free from the spectral congestion of the C-H stretching region (~2800-3000 cm⁻¹).

The extreme sensitivity of SERS could allow for:

Trace-level detection: Identifying and quantifying minute amounts of this compound.

Verification of labeling: The presence and intensity of the C-D stretching band provide direct evidence of deuteration.

Surface interaction studies: Investigating the orientation and interaction of this compound on the SERS-active surface.

While specific SERS studies on this compound are not widely published, the principles of the technique demonstrate its strong potential for the sensitive and specific analysis of such deuterated molecules. units.it

Research Frontiers and Future Directions in Deuterated Ethanolamine Applications

Development of Novel Derivatization and Sample Preparation Strategies for Deuterated Analytes

The accurate analysis of deuterated analytes like Ethanolamine-D7 heavily relies on effective sample preparation and, in many cases, derivatization. These steps are crucial for enhancing the analyte's properties for specific analytical techniques, such as improving volatility for gas chromatography (GC) or enhancing ionization efficiency for mass spectrometry (MS). nih.gov

Derivatization Strategies:

Derivatization involves chemically modifying the analyte to produce a new compound with more favorable characteristics for analysis. For amino compounds like ethanolamine (B43304), derivatization is often employed to improve chromatographic separation and detection sensitivity. acs.org Common strategies include:

Acylation: Introducing an acyl group can increase the hydrophobicity of the molecule, leading to better retention in reversed-phase liquid chromatography (RPLC). acs.org

Silylation: This process replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.

Fluorescent Tagging: Attaching a fluorescent tag allows for highly sensitive detection using fluorescence detectors.

The choice of derivatization reagent is critical and depends on the analytical method and the specific properties of the analyte. For instance, in LC-MS-based metabolomics, derivatization can overcome issues with poor retention of polar compounds and improve ionization efficiency. meliomics.com

Sample Preparation Techniques:

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest. nih.gov Common techniques for preparing samples containing deuterated ethanolamine include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their different solubilities in two immiscible liquids. A biphasic liquid/liquid extraction can be used to separate polar metabolites from lipids. nih.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample, allowing for the removal of interfering matrix components. nih.gov

Protein Precipitation: For biological samples like plasma or serum, proteins are often removed by precipitation with organic solvents like acetonitrile (B52724) or methanol (B129727) before analysis.

Technique Purpose Common Reagents/Methods Application Example
Derivatization Improve volatility, enhance ionization, improve chromatographic separation. nih.govacs.org6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), Silylation agents (e.g., BSTFA), Acylating agents (e.g., acetic anhydride). acs.orgDerivatization of amino acids for UPLC-MS analysis. acs.org
Sample Preparation Remove interferences, concentrate analyte. nih.govLiquid-liquid extraction, solid-phase extraction, protein precipitation. nih.govnih.govExtraction of N-acylethanolamines from biological tissues. nih.gov

Integration with Multi-Omics Data for Systems Biology Understanding

The integration of data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach for gaining a holistic understanding of complex biological systems. nih.govnih.gov Deuterated ethanolamine, as a metabolic tracer, plays a significant role in the metabolomics component of these integrated studies.

By tracing the metabolic fate of this compound, researchers can elucidate the flow of information from the genome to the ultimate phenotype. nih.gov This is particularly valuable in understanding the interplay between different molecular layers and how they contribute to cellular function in both healthy and diseased states. researchgate.net

Applications in Systems Biology:

Disease Subtyping: Multi-omics data integration can help identify distinct molecular subtypes of diseases, such as cancer, leading to more personalized therapeutic strategies. nih.gov

Biomarker Discovery: By combining data from different omics levels, researchers can identify more robust and reliable biomarkers for disease diagnosis, prognosis, and treatment response. nih.gov

Pathway Analysis: Integrating metabolomic data from this compound tracing with transcriptomic and proteomic data can provide a more complete picture of metabolic pathway regulation and dysregulation. researchgate.net

Several computational tools and platforms, such as mixOmics, have been developed to facilitate the integration and analysis of multi-omics data. mixomics.org These tools employ advanced multivariate statistical methods to reduce data dimensionality and identify meaningful relationships between different omics datasets. mixomics.org

Future directions in this field include the development of more sophisticated data integration algorithms and the application of these approaches to larger and more diverse patient cohorts. nih.gov The goal is to build comprehensive models of biological systems that can predict disease progression and treatment outcomes.

Advancements in Mass Spectrometry Instrumentation for Enhanced Isotope Detection

Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying deuterated compounds. rsc.org Recent advancements in MS instrumentation have significantly enhanced the ability to detect and differentiate isotopes with high sensitivity and resolution. noaa.gov

Key MS Technologies:

High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide very high resolving power and mass accuracy. mdpi.com This allows for the confident identification of deuterated compounds and the differentiation of their isotopic peaks from other isobaric interferences. rsc.org

Tandem Mass Spectrometry (MS/MS): Triple quadrupole and Q-TOF instruments are widely used for targeted quantification of deuterated compounds. nih.gov They offer high sensitivity and specificity through techniques like selected reaction monitoring (SRM). mdpi.com

Ambient Ionization Techniques: Methods like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal sample preparation. noaa.gov

The distinct isotopic signals of deuterium (B1214612) provide improved analytical precision in MS-based studies. resolvemass.ca For instance, in lipidomics, the incorporation of deuterated ethanolamine into phospholipids (B1166683) can be readily detected and quantified using precursor or neutral loss scans on a triple quadrupole instrument. nih.gov

Future advancements in MS instrumentation are expected to focus on further improving sensitivity, resolution, and throughput. The development of novel ionization sources and ion mobility spectrometry-mass spectrometry (IMS-MS) will provide additional dimensions of separation, enabling the analysis of even more complex biological samples. noaa.gov

MS Technology Key Advantage Application for Deuterated Compounds
High-Resolution MS (Orbitrap, FT-ICR) High mass accuracy and resolving power. mdpi.comAccurate determination of isotopic enrichment and structural integrity. rsc.org
Tandem MS (Triple Quadrupole, Q-TOF) High sensitivity and specificity for quantification. nih.govTargeted analysis of deuterated metabolites and their products. mdpi.com
Ambient Ionization Minimal sample preparation. noaa.govRapid screening and spatial analysis of deuterated compounds in tissues.

Expansion into Novel Biological Pathways and Disease Research Models

The use of this compound as a tracer is expanding our understanding of its role in various biological pathways and diseases. Ethanolamine is a crucial component of phosphatidylethanolamine (B1630911) (PE), a major phospholipid in cell membranes, and is involved in several signaling pathways. smolecule.com

Research in Novel Pathways:

Phospholipid Metabolism: Studies using deuterated ethanolamine have provided insights into the synthesis and turnover of PE and its subsequent conversion to phosphatidylcholine (PC) in different organisms. embopress.orgresearchgate.net For example, research has shown that in some organisms, the methylation of phosphoethanolamine is the sole and vital entry point for PC synthesis. researchgate.net

N-acylethanolamines (NAEs) Signaling: NAEs are a class of bioactive lipids derived from ethanolamine that are involved in processes like pain modulation and inflammation. nih.govsmolecule.com Deuterated ethanolamine can be used to trace the formation and metabolism of these signaling molecules. researchgate.net

Applications in Disease Models:

Alzheimer's Disease (AD): Changes in plasmalogen-ethanolamine levels have been observed in the brains of AD patients and mouse models. mdpi.comresearchgate.net Studies using deuterated internal standards have helped to accurately quantify these changes and investigate their role in disease pathogenesis. nih.govmdpi.com

Cancer: Proliferating cancer cells have an increased demand for phospholipids for membrane synthesis. nih.gov Tracing the incorporation of deuterated ethanolamine can help to understand the alterations in phospholipid metabolism in cancer and identify potential therapeutic targets.

Infectious Diseases: The metabolism of ethanolamine can be crucial for certain pathogens. For instance, in Salmonella enterica, the enzyme ethanolamine ammonia-lyase is key to ethanolamine utilization, a process linked to microbiome homeostasis and disease. nih.gov

Future research will likely involve the application of this compound tracing in a wider range of disease models, including neurodegenerative diseases, metabolic disorders, and various types of cancer. mdpi.com This will help to uncover novel disease mechanisms and identify new therapeutic strategies.

Computational Modeling and Isotope Tracing Simulation

Computational modeling and simulation are becoming increasingly important tools for interpreting the complex data generated from isotope tracing studies. These approaches can help to build quantitative models of metabolic pathways and predict how they will respond to various perturbations.

Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of molecules like ethanolamine at an atomic level. nih.gov These simulations can provide insights into the conformation of the molecule, its interactions with other molecules, and the dynamics of its incorporation into larger structures like cell membranes.

Kinetic Modeling: By combining experimental data from isotope tracing with mathematical models, researchers can estimate the fluxes through different metabolic pathways. This approach has been used to study the kinetics of enzyme-catalyzed reactions involving ethanolamine. nih.gov

Quantum Chemical Calculations: These calculations can be used to predict the energetic and spectroscopic properties of molecules. arxiv.org For example, they can help to understand the reaction mechanisms of enzymes that metabolize ethanolamine and predict the outcomes of isotopic substitution. nih.gov

Recent studies have utilized computational models to investigate the formation of ethanolamine in astrochemical environments and to understand its thermochemistry and fragmentation patterns upon ionization. arxiv.orgrsc.org

The future of this field lies in the development of more sophisticated and integrated computational models that can combine data from multiple experimental sources. These models will be essential for building a comprehensive and predictive understanding of the role of ethanolamine in biological systems.

Q & A

Q. How can researchers determine the isotopic purity of ETHANOLAMINE-D7 using NMR spectroscopy?

To determine isotopic purity, integrate the proton NMR signals for deuterated (D7) and non-deuterated protons. For this compound, compare the integration of residual proton signals (e.g., NH or OH groups) against fully deuterated positions (e.g., CD2). Use a high-resolution NMR spectrometer (≥400 MHz) with a deuterium lock to minimize solvent interference. Calibrate using a reference standard (e.g., TMS) and apply spin-spin coupling analysis to resolve overlapping peaks. For quantification, use the formula:

Isotopic Purity (%)=(1Residual ProtonsTotal Protons in Non-Deuterated Form)×100\text{Isotopic Purity (\%)} = \left(1 - \frac{\text{Residual Protons}}{\text{Total Protons in Non-Deuterated Form}}\right) \times 100

Ensure baseline correction and phase adjustment to minimize errors .

Q. What strategies ensure the synthesis of high-purity this compound for metabolic pathway studies?

Use deuterium exchange reactions under controlled conditions (e.g., acidic/basic catalysis with D2O) to replace labile protons. Purify via fractional distillation or column chromatography (e.g., silica gel with deuterated solvents). Validate purity using hyphenated techniques like GC-MS or LC-MS to detect residual non-deuterated analogs. Document reaction parameters (temperature, pH, solvent ratios) to ensure reproducibility .

Q. Which analytical techniques complement NMR for characterizing this compound in complex matrices?

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]+ or [M-D]+) and isotopic distribution patterns.
  • Infrared Spectroscopy (IR): Identify deuterium-related shifts in O-H/N-H stretching (e.g., ~2500 cm⁻¹ for O-D vs. ~3300 cm⁻¹ for O-H).
  • Isotope Ratio Monitoring (IRM): Quantify D/H ratios via combustion followed by mass spectrometry .

Q. How should researchers conduct a comprehensive literature review on this compound applications in lipid metabolism?

  • Use databases like PubMed, SciFinder, and Reaxys with keywords: "this compound," "deuterated lipid precursors," and "isotopic tracing."
  • Filter results to prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Lipid Research) and avoid non-academic sources.
  • Cross-reference citations in review articles to identify foundational studies. Critically evaluate methodologies for isotopic labeling efficiency and analytical validation .

Advanced Research Questions

Q. How can experimental design be optimized for kinetic studies of this compound incorporation into phospholipids?

  • Variables: Control pH, temperature, and enzyme concentrations (e.g., phosphatidylethanolamine synthase).
  • Sampling Intervals: Use time-resolved quenching (e.g., liquid nitrogen) to capture intermediate states.
  • Pilot Experiments: Perform dose-response assays to determine saturating substrate concentrations and avoid non-linear kinetics.
  • Statistical Power: Calculate sample size using ANOVA power analysis (α=0.05, β=0.2) to ensure detectable effect sizes .

Q. What steps resolve contradictions in deuterium incorporation data between in vitro and in vivo studies?

  • Methodological Audit: Verify instrument calibration (e.g., MS ionization efficiency) and sample preparation (e.g., lipid extraction protocols).
  • Cross-Validation: Compare results with alternative techniques (e.g., ²H-NMR vs. LC-MS/MS).
  • Contextual Factors: Account for metabolic compartmentalization (e.g., mitochondrial vs. cytoplasmic pools) and isotopic dilution effects in vivo .

Q. Which statistical methods are appropriate for analyzing this compound tracer data in metabolic flux studies?

  • Error Propagation: Apply Gaussian error analysis to isotopic enrichment measurements.
  • Multivariate Analysis: Use principal component analysis (PCA) to identify clusters in time-series data.
  • Hypothesis Testing: Perform paired t-tests or ANOVA with post-hoc corrections (e.g., Bonferroni) for group comparisons. Report 95% confidence intervals and effect sizes .

Q. How can reproducibility of this compound synthesis protocols be enhanced for multi-lab collaborations?

  • Documentation: Provide step-by-step protocols with exact reagent grades (e.g., ≥99.9% D2O), equipment models, and environmental conditions (humidity, temperature).
  • Blind Replication: Share anonymized samples with collaborating labs for independent analysis.
  • Data Sharing: Use platforms like Zenodo to publish raw NMR/MS spectra and metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.